Metrifonate
Overview
Description
Quinacrine is a synthetic acridine derivative that was initially developed as an antimalarial agent. It has since found applications in treating various parasitic infections, such as giardiasis and cutaneous leishmaniasis, and has been used in cell biological experiments as an inhibitor of phospholipase A2 . Quinacrine is also known for its anti-inflammatory, antiproliferative, and anticancer properties .
Mechanism of Action
Target of Action
Metrifonate, also known as trichlorfon, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, this compound ensures higher levels of acetylcholine in the brain, thereby enhancing cholinergic transmission .
Mode of Action
This compound is an irreversible organophosphate acetylcholinesterase inhibitor . It is a prodrug, which means it is inactive in its administered form and is activated non-enzymatically into 2,2-dichlorovinyl dimethyl phosphate (DDVP), the active enzyme inhibitor . DDVP produces irreversible inhibition of brain cholinesterase that lasts for several days .
Biochemical Pathways
This compound up-regulates astrocytic nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) synthesis in the same manner as acetylcholine . These effects depend on different cholinergic pathways . NGF and BDNF are well-known for their neurotrophic activity in vivo , suggesting a trophic role of this compound.
Pharmacokinetics
This compound is converted non-enzymatically to DDVP, the active enzyme inhibitor . DDVP produces irreversible inhibition of brain cholinesterase that lasts for several days . The recovery of the enzyme is dependent on the synthesis of new enzyme . The long-acting properties of this compound allow once-daily administration .
Result of Action
The primary result of this compound’s action is the enhancement of cholinergic transmission in the brain due to increased levels of acetylcholine . This is achieved by the irreversible inhibition of AChE, which prevents the breakdown of acetylcholine in the synaptic cleft . This leads to improved cognition, as seen in several preclinical studies .
Biochemical Analysis
Biochemical Properties
Metrifonate is non-enzymatically converted into its active form, 2,2-dichlorovinyl dimethyl phosphate (DDVP), at neutral or alkaline pH . DDVP is an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . By inhibiting AChE, this compound increases the level of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Cellular Effects
This compound’s primary cellular effect is the inhibition of AChE, leading to an increase in acetylcholine levels . This can affect various types of cells and cellular processes, particularly neurons in the brain. Increased acetylcholine can enhance neuronal communication, potentially improving cognitive function in conditions like Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into DDVP, which then binds to AChE and inhibits its activity . This inhibition is irreversible and lasts for several days, with enzyme recovery dependent on the synthesis of new enzyme . This mechanism leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to produce significant cognitive improvement compared to placebo in clinical trials . The improvements are modest and the drug has been withdrawn from further development . The effects of this compound are long-lasting due to the irreversible inhibition of AChE .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models were not found, it has been noted that this compound produces cognition-enhancing effects in animals
Metabolic Pathways
This compound is involved in the cholinergic pathway in the brain. It is converted into DDVP, which inhibits AChE, leading to an increase in acetylcholine levels . This affects the cholinergic transmission in the brain, which is involved in many cognitive functions .
Transport and Distribution
Information on the specific transport and distribution of this compound within cells and tissues is limited. Given that it is a prodrug converted into its active form within the body , it can be inferred that it is likely distributed throughout the body before being activated.
Subcellular Localization
Given its role as an AChE inhibitor, it is likely that it or its active form, DDVP, interacts with AChE at synapses in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinacrine can be synthesized through a multi-step process involving the reaction of 6-chloro-2-methoxyacridine with N,N-diethyl-1,4-pentanediamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of quinacrine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Types of Reactions:
Reduction: Reduction of quinacrine can occur at the acridine ring, resulting in the formation of dihydroquinacrine.
Substitution: Quinacrine can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinacrine N-oxide derivatives.
Reduction: Dihydroquinacrine.
Substitution: Substituted quinacrine derivatives with various functional groups.
Scientific Research Applications
Quinacrine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and a probe for studying nucleic acids and proteins.
Biology: Employed in cell biology experiments to inhibit phospholipase A2 and study membrane dynamics.
Medicine: Used in the treatment of parasitic infections, such as giardiasis and cutaneous leishmaniasis, and as an anti-inflammatory agent in conditions like lupus erythematosus
Comparison with Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Acridine Orange
- Acriflavine
- Aminacrine
- Amsacrine
- Ethacridine
- Nitracrine
- Proflavine
- Tacrine
Properties
IUPAC Name |
2,2,2-trichloro-1-dimethoxyphosphorylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACJZMKEDPNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3O4P | |
Record name | TRICHLORFON | |
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DSSTOX Substance ID |
DTXSID0021389 | |
Record name | Trichlorfon | |
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Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2] | |
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Record name | Trichlorfon | |
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Boiling Point |
212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg | |
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Record name | Trichlorfon | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether | |
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Density |
1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C | |
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Vapor Pressure |
7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C | |
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Record name | Trichlorfon | |
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Impurities |
... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite. | |
Record name | Trichlorfon | |
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Color/Form |
White crystals, White, crystalline solid, Colorless crystals | |
CAS No. |
52-68-6, 56042-26-3, 56042-27-4 | |
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Melting Point |
181 to 183 °F (NTP, 1992), 82.2 °C | |
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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